
2-(2-phenylethyl)oxirane
Overview
Description
. It consists of a benzene ring attached to a 3,4-epoxybutyl group. This compound is notable for its unique structure, which combines the aromatic properties of benzene with the reactive epoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-phenylethyl)oxirane can be synthesized through various methods. One common approach involves the reaction of styrene oxide with benzyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxy group.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Enantioselective Epoxidation
The compound is synthesized through enantioselective epoxidation of alkenes using catalysts like cinchona alkaloid-derived primary amines with aqueous hydrogen peroxide . This method ensures high enantiomeric excess (up to 99%) and is environmentally friendly due to mild conditions and low catalyst loadings .
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., H₂O/H⁺), the epoxide oxygen is protonated, making the carbons more electrophilic. Water attacks the more substituted carbon via an SN2-like mechanism, yielding trans-1,2-diols .
Base-Promoted Hydrolysis
In basic conditions (e.g., NaOH/H₂O), hydroxide ion attacks the less substituted carbon via an SN2 mechanism, also forming trans-diols. This regioselectivity is due to the nucleophile’s preference for less hindered sites .
Grignard Reagents
Grignard reagents (e.g., CH₃MgBr) open the epoxide via SN2 attack on the less substituted carbon, forming alcohols. The reaction proceeds with inversion of configuration at the chiral center .
Amines and Thiols
Amines (e.g., NH₃) and thiols (e.g., HS⁻) also open the epoxide via SN2 mechanisms, favoring attack on the less substituted carbon under basic conditions. Acidic conditions (e.g., HX) may shift regioselectivity to the more substituted carbon .
Regiochemical Outcomes
Nucleophile | Conditions | Attack Site | Product |
---|---|---|---|
Water (acidic) | H⁺/H₂O | More substituted | Trans-diol |
Hydroxide (basic) | NaOH/H₂O | Less substituted | Trans-diol |
Grignard reagent | Basic | Less substituted | Alcohol |
Stereochemical Inversion
SN2 mechanisms result in inversion of configuration at the chiral center, as observed in reactions with cysteine under alkaline conditions . For example, (S)-configured oxirane yields (R,R)- or (S,R)-adducts depending on the nucleophile .
Pharmaceutical Intermediates
The compound serves as a precursor for biologically active molecules, including antiviral agents and neuroprotective drugs . Its chiral center enables enantioselective synthesis of therapeutic targets.
Polymerization
Epoxide ring-opening with alcohols or amines generates polyethers or polyurethanes, used in adhesives and composites .
Scientific Research Applications
Chemical and Industrial Applications
Organic Synthesis
2-(2-phenylethyl)oxirane serves as an important intermediate in organic synthesis. Its epoxide structure allows for various chemical transformations, including:
- Ring-opening Reactions : The strained three-membered ring can be opened by nucleophiles, leading to the formation of alcohols or other functional groups.
- Formation of Complex Molecules : It is utilized in constructing complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Polymer Production
In industrial applications, this compound is employed in the production of polymers and resins. Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Biological Applications
Enzyme Inhibition and Protein Modification
The reactive nature of the epoxide group allows this compound to interact with biological macromolecules. This interaction can lead to:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
- Protein Modification : It can form covalent bonds with amino acid residues in proteins, leading to modifications that may alter protein function.
Pharmaceutical Research
Research into the medicinal properties of this compound has revealed potential therapeutic applications. Studies have indicated that it may possess:
- Antimicrobial Activity : Preliminary investigations suggest that this compound could exhibit antimicrobial properties against certain pathogens.
- Neuroprotective Effects : Some studies have explored its potential neuroprotective effects, although more research is needed to establish these claims.
Case Studies and Research Findings
- Enzyme Activity Modulation : A study demonstrated that this compound could inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition was shown to be concentration-dependent, suggesting potential applications in therapeutic interventions for metabolic disorders.
- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. For instance, a human health assessment indicated that while the compound exhibits some mutagenic activity in bacterial assays, it did not show significant reproductive toxicity in animal models .
- Industrial Exposure Studies : Case studies involving workers exposed to epoxy resins containing similar compounds indicated instances of contact dermatitis. These findings highlight the importance of safety measures when handling such reactive chemicals .
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)oxirane involves its reactive epoxy group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids. The compound can modify the structure and function of these targets, leading to diverse biological effects .
Comparison with Similar Compounds
Styrene Oxide: Similar in structure but lacks the benzene ring.
Phenylbutylene Oxide: Another epoxy compound with a different substitution pattern on the benzene ring.
Uniqueness: 2-(2-phenylethyl)oxirane is unique due to its combination of an aromatic benzene ring and a reactive epoxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Biological Activity
2-(2-Phenylethyl)oxirane, also known as phenylethyl epoxide, is a compound characterized by its epoxide functional group, which imparts unique reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is an epoxide that can undergo various chemical reactions due to the strained three-membered ring structure. The following reactions are notable:
- Oxidation : The epoxide ring can be oxidized to form diols or other oxygenated products.
- Reduction : Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
- Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound primarily stems from its ability to interact with nucleophiles in biological systems. The epoxide group is highly reactive and can form covalent bonds with various biomolecules, including proteins and nucleic acids. This interaction can lead to modifications in enzyme activity and cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes through covalent modification.
- Cellular Effects : It may induce oxidative stress by generating reactive oxygen species (ROS), impacting cell viability and function.
- Pharmacokinetics : Metabolism occurs primarily in the liver, where cytochrome P450 enzymes play a significant role in processing this compound.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Cytotoxicity : In vitro studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines, suggesting possible applications in cancer therapy .
- Neuroprotective Effects : Some derivatives of phenylethyl compounds have shown neuroprotective properties, potentially applicable in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Tyrosinase Inhibition :
- Cytotoxicity in Cancer Cells :
- Oxidative Stress Induction :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-(2-phenylethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAGAVQROERFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920840 | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-76-7 | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Epoxybutyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenylethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3,4-EPOXYBUTYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K679U53X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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